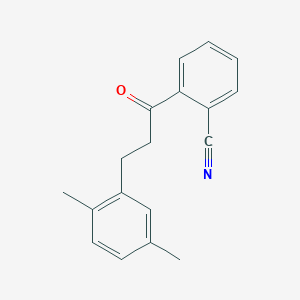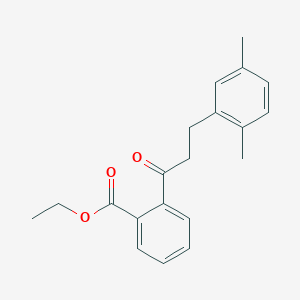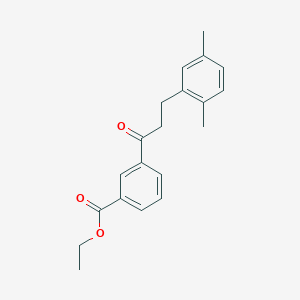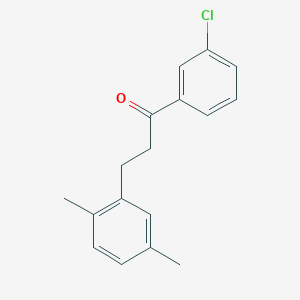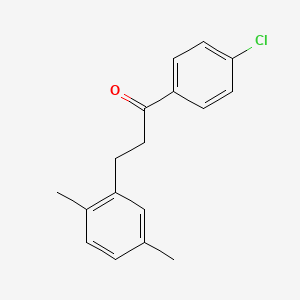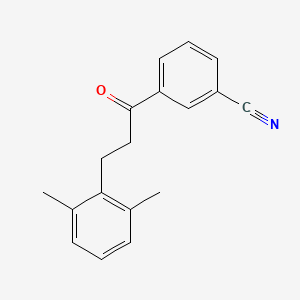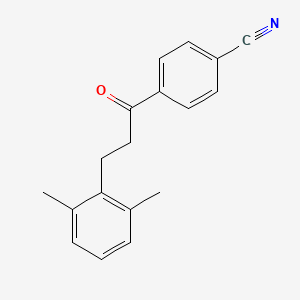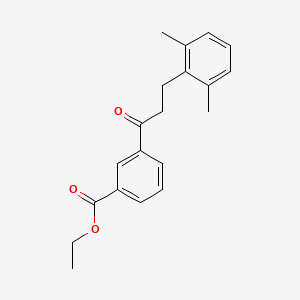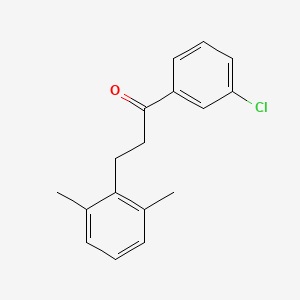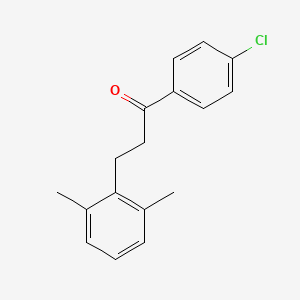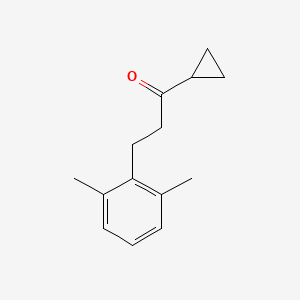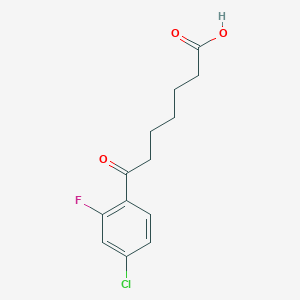
7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid
Overview
Description
Synthesis Analysis
The synthesis of halogenated aromatic compounds can be complex, involving multiple steps and optimization of conditions. For instance, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involved substitution and hydrolysis steps with a total yield of 63.69% after optimization . This suggests that the synthesis of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid might also require careful optimization to achieve a high yield.
Molecular Structure Analysis
The molecular structure of halogenated compounds can significantly influence their reactivity and physical properties. For example, the regioselectivity in the catalytic hydrogenolysis of 7-fluoro-1-phenylbicyclo[4.1.0]heptanes was studied, showing that the position of the halogen and the presence of substituents can affect the cleavage of bonds during the reaction . This information could be relevant when considering the molecular structure analysis of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid.
Chemical Reactions Analysis
The chemical reactions involving halogenated aromatic compounds can vary widely depending on the structure and substituents present. The paper discussing the gas chromatographic determination of a diuretic-antihypertensive agent shows that such compounds can be measured in biological fluids, indicating their potential reactivity in biological systems . This could be an important consideration when analyzing the chemical reactions of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. For example, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved specific steps to mask and regenerate double bonds, which would affect the compound's properties . Additionally, the use of a fluorogenic reagent for amino acids in liquid chromatography indicates that halogenated compounds can be designed for high sensitivity in detection methods . These insights could be applied to the analysis of the physical and chemical properties of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid.
Scientific Research Applications
Synthesis and Chemical Properties
- A study outlined the efficient synthesis of compounds that can serve as intermediates for biologically active anticancer drugs, highlighting the importance of certain structural components for medicinal chemistry applications (Zhang et al., 2019).
- Another research effort focused on derivatives of a structurally similar compound, investigating their role as modulators for analgesic activity targeting TRPV1, demonstrating the potential for novel pain management therapies (Liu et al., 2018).
- Research into synthetic routes for novel immunosuppressants highlighted the utility of similar compounds in the development of drugs to modulate the immune response, illustrating the compound's significance in therapeutic interventions (Chujo et al., 2001).
Material Science Applications
- The synthesis and characterization of metal-free, cobalt, and zinc phthalocyanines substituted with a similar compound were explored for their electrochemical and spectroelectrochemical properties, opening avenues in material sciences for applications such as photodynamic therapy and sensor technology (Alemdar et al., 2009).
Pharmacological Research
- The development of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives showcased the synthesis and evaluation of these compounds for cytotoxic activity, presenting a foundation for anticancer drug design (Bhatt et al., 2015).
- Investigations into novel benzodiazepine derivatives revealed their potential as antibacterial agents, underlining the broad spectrum of pharmacological activities that such structures may exhibit (Al-Hiari et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process carboxylic acid functional groups
Mode of Action
Based on its structure, it can be hypothesized that it may undergo nucleophilic substitution or oxidation reactions at the benzylic position .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been known to participate in free radical reactions . The downstream effects of these reactions can vary widely depending on the specific context within the cell.
Result of Action
The molecular and cellular effects of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid’s action are currently unknown. Given its potential for participating in free radical reactions , it could potentially cause oxidative stress or other changes in cellular redox status.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid. For example, its carboxylic acid group could be ionized under certain pH conditions, potentially affecting its interaction with targets .
properties
IUPAC Name |
7-(4-chloro-2-fluorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWVPJSUSLWLEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-Chloro-2-fluorophenyl)-7-oxoheptanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



